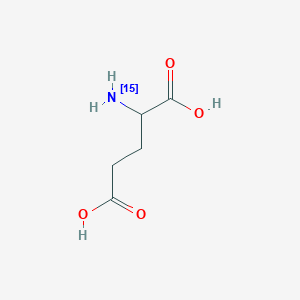
2-(15N)azanylpentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-glutamic-15N acid is a stable isotope-labeled version of L-glutamic acid, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing. The molecular formula of L-glutamic-15N acid is HO2C(CH2)2CH(15NH2)CO2H, and it has a molecular weight of 148.12 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
L-glutamic-15N acid can be synthesized through various methods. One common approach involves the incorporation of nitrogen-15 into the amino group of L-glutamic acid. This can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents during the synthesis process. The reaction typically involves the following steps:
Starting Material: L-glutamic acid
Reagent: Nitrogen-15 labeled ammonia
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the incorporation of nitrogen-15 into the amino group.
Industrial Production Methods
Industrial production of L-glutamic-15N acid involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and the product is often purified using techniques such as crystallization or chromatography. The final product is typically available in powder form with high isotopic purity (e.g., 98% nitrogen-15) .
化学反应分析
Types of Reactions
L-glutamic-15N acid undergoes various chemical reactions, including:
Oxidation: L-glutamic-15N acid can be oxidized to form α-ketoglutarate.
Reduction: It can be reduced to form L-glutamate.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: α-ketoglutarate
Reduction: L-glutamate
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
L-glutamic-15N acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in research on neurotransmitter function and brain metabolism.
Industry: Applied in the development of new pharmaceuticals and in the study of enzyme mechanisms
作用机制
L-glutamic-15N acid acts as an excitatory neurotransmitter by activating glutamate receptors, including ionotropic receptors (NMDA, AMPA, and kainate) and metabotropic receptors. The activation of these receptors leads to the release of neurotransmitters such as dopamine from dopaminergic terminals. The compound cannot cross the blood-brain barrier in significant quantities and is instead converted into L-glutamine, which is used by the brain for fuel and protein synthesis .
相似化合物的比较
L-glutamic-15N acid is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-glutamic acid: The non-labeled version, commonly found in proteins and used as a neurotransmitter.
L-glutamic-5-14C acid: Another labeled version, but with carbon-14 instead of nitrogen-15.
D-glutamic acid: The D-isomer of glutamic acid, which has different biological properties.
L-glutamic-15N acid stands out due to its specific use in NMR spectroscopy and metabolic tracing, providing valuable insights into molecular and metabolic processes.
属性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
148.12 g/mol |
IUPAC 名称 |
2-(15N)azanylpentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i6+1 |
InChI 键 |
WHUUTDBJXJRKMK-PTQBSOBMSA-N |
手性 SMILES |
C(CC(=O)O)C(C(=O)O)[15NH2] |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


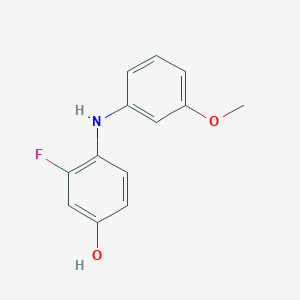
![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
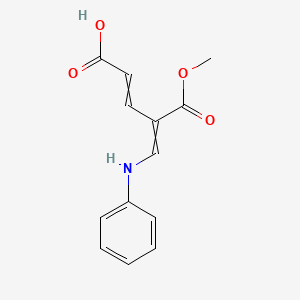
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14113010.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)
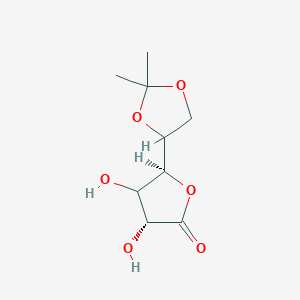

![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
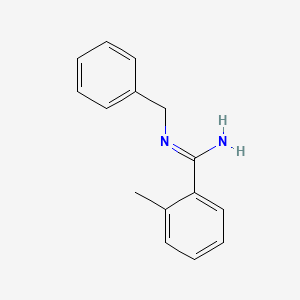
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)
![(3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14113062.png)
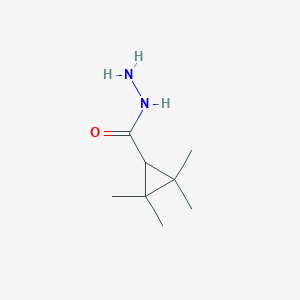
![1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium](/img/structure/B14113069.png)
